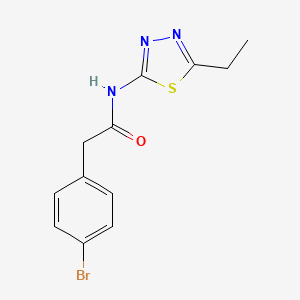
3-(4-fluorophenyl)-N-4-pyridinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-4-pyridinylacrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPYAA and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-N-4-pyridinylacrylamide is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes that are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that 3-(4-fluorophenyl)-N-4-pyridinylacrylamide has a range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-fluorophenyl)-N-4-pyridinylacrylamide in lab experiments is its ability to inhibit the growth of cancer cells. However, one of the limitations of using this compound is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 3-(4-fluorophenyl)-N-4-pyridinylacrylamide. One of the most promising areas of research is in the development of new cancer treatments. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases and inflammation. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-N-4-pyridinylacrylamide is a complex process that involves several steps. One of the most common methods used to synthesize this compound is through a reaction between 4-fluoroaniline and 4-pyridinecarboxaldehyde, followed by a condensation reaction with acryloyl chloride.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-4-pyridinylacrylamide has been extensively studied for its potential use in scientific research. This compound has been found to have a range of applications, including in the study of cancer, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-12-4-1-11(2-5-12)3-6-14(18)17-13-7-9-16-10-8-13/h1-10H,(H,16,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAPUAXONHYIEL-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)

![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5867338.png)
![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)
